An In-Depth Technical Guide to N-Boc-PEG12-alcohol for Researchers and Drug Development Professionals
An In-Depth Technical Guide to N-Boc-PEG12-alcohol for Researchers and Drug Development Professionals
Introduction
N-Boc-PEG12-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in bioconjugation and drug development.[1][2][3] Its structure features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected primary amine, connected by a 12-unit ethylene glycol chain.[4][5] This unique combination of functionalities, coupled with the inherent properties of the PEG chain, makes it an invaluable tool for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the parent molecule, while the two distinct functional groups allow for sequential and controlled conjugation to different molecular entities. The hydroxyl group can be activated for reaction with various functional groups, and the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.
Chemical and Physical Properties
N-Boc-PEG12-alcohol is a well-characterized molecule with defined physical and chemical properties. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C29H59NO14 | |
| Molecular Weight | 645.78 g/mol | |
| CAS Number | 159156-95-3 | |
| Appearance | White to off-white solid or viscous oil | - |
| Purity | Typically ≥95% | |
| Storage | -20°C, protected from moisture | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM. |
Key Applications in Drug Discovery and Development
The primary application of N-Boc-PEG12-alcohol is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and spatial orientation between the target protein and the E3 ligase. The PEG12 chain in N-Boc-PEG12-alcohol provides a flexible and soluble spacer of a defined length, which is often optimal for inducing the formation of a productive ternary complex between the target protein and the E3 ligase.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
Caption: General mechanism of action of a PROTAC molecule.
Experimental Protocols
The utility of N-Boc-PEG12-alcohol lies in the ability to selectively and sequentially react its two functional groups. Below are detailed protocols for the key transformations involving this linker.
Boc Deprotection of the Amine Terminus
The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine.
Materials:
-
N-Boc-PEG12-alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-PEG12-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add TFA (10-20 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
Redissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize residual acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG12-alcohol.
Activation of the Hydroxyl Terminus
The terminal hydroxyl group can be activated for subsequent nucleophilic substitution, for example, by conversion to a tosylate.
Materials:
-
N-Boc-PEG12-alcohol
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N-Boc-PEG12-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Add TsCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-PEG12-tosylate by column chromatography on silica gel.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments utilizing N-Boc-PEG12-alcohol in the synthesis of a PROTAC.
Caption: A representative workflow for the synthesis of a PROTAC.
Characterization Data
While a specific ¹H NMR spectrum for N-Boc-PEG12-alcohol is not publicly available, a representative spectrum would exhibit characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the PEG backbone (a broad multiplet between 3.5 and 3.7 ppm), and protons adjacent to the amine and alcohol functionalities.
Conclusion
N-Boc-PEG12-alcohol is a critical building block for the rational design and synthesis of advanced therapeutics like PROTACs and ADCs. Its well-defined structure, dual functionality, and the beneficial properties of the PEG linker provide researchers and drug developers with a powerful tool to create novel and effective medicines. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful implementation of N-Boc-PEG12-alcohol in various research and development projects.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. N-Boc-PEG5-alcohol, 1404111-67-6 | BroadPharm [broadpharm.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. N-Boc-PEG12-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 5. N-Boc-PEG12-alcohol | C29H59NO14 | CID 51340991 - PubChem [pubchem.ncbi.nlm.nih.gov]
